molecular formula C19H13Cl2FN2O3 B3127498 Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate CAS No. 338417-55-3

Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate

Cat. No.: B3127498
CAS No.: 338417-55-3
M. Wt: 407.2 g/mol
InChI Key: UDMYGPIXYJINMQ-MDZDMXLPSA-N
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Description

Physical and Chemical Properties Analysis

  • Melting Point : Approximately .

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of complex organic molecules, such as 5,5′-Methylene-bis(benzotriazole) , highlights the ongoing interest in developing practical, efficient, and environmentally benign synthetic methods for potentially related compounds. Gu et al. (2009) described a practical pilot-scale method for the preparation of 5,5′-methylenebis(benzotriazole), which could be analogous in the context of synthesizing complex molecules with specific chemical functionalities for varied applications (Gu, Yu, Zhang, & Xu, 2009).

Applications in Material Science

Xylan derivatives, as studied by Petzold-Welcke et al. (2014), demonstrate the potential of chemically modified biopolymers for creating new materials with specific properties. The chemical modification of xylan into ethers and esters with targeted functionalities suggests a parallel in researching and applying modifications to the target compound for material science applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental and Biological Applications

The occurrence and toxicity of antimicrobial compounds like triclosan in the environment, as reviewed by Bedoux et al. (2012), provide a context for understanding the environmental impact and potential biological applications of similar compounds. Such research could inform studies on the environmental stability, degradation, and biological effects of the target compound (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Pharmacological Effects and Drug Development

While your request excludes information related to drug use and dosage, the pharmacological research domain offers insights into the methodologies and frameworks that could be applied to study the biological or therapeutic potentials of the target compound. For instance, the work on DNA methyltransferase inhibitors and their role in cancer treatment by Goffin and Eisenhauer (2002) could be relevant in a broader sense for exploring molecular mechanisms and potential therapeutic targets for related compounds (Goffin & Eisenhauer, 2002).

Future Directions

: Source : Source : Source

Properties

IUPAC Name

methyl 5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN2O3/c1-26-19(25)17-15(9-10-23-12-7-5-11(20)6-8-12)27-24-18(17)16-13(21)3-2-4-14(16)22/h2-10,23H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMYGPIXYJINMQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate
Reactant of Route 3
Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate
Reactant of Route 5
Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate

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